molecular formula C29H50O2 B057034 DL-alpha-Tocopherol CAS No. 113085-06-6

DL-alpha-Tocopherol

Cat. No.: B057034
CAS No.: 113085-06-6
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Description

SR-31747 is a sigma ligand known for its immunosuppressive and anti-inflammatory properties. It inhibits sterol isomerase, thereby blocking cell proliferation. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, immune system disorders, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR-31747 involves several steps:

Industrial Production Methods: Industrial production methods for SR-31747 are not widely documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: SR-31747 can undergo oxidation reactions, particularly during its synthesis.

    Substitution: The compound can participate in substitution reactions, such as the Mannich condensation mentioned in its synthesis.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in acetic acid.

    Substitution: N-ethyl cyclohexylamine and formaldehyde in the presence of a cupric chloride catalyst.

Major Products:

    Oxidation: Selenodiazole intermediate.

    Substitution: Propargyl amine intermediate.

Scientific Research Applications

Mechanism of Action

SR-31747 exerts its effects by binding to sigma receptors, particularly sigma-1 receptors. It inhibits sterol isomerase, leading to the blockage of cell proliferation. The compound modulates the expression of pro- and anti-inflammatory cytokines, providing protection against acute and chronic inflammatory conditions. Additionally, SR-31747 inhibits the proliferation of various tumor cell lines in a time- and concentration-dependent manner .

Comparison with Similar Compounds

Uniqueness of SR-31747: SR-31747 is unique due to its dual immunomodulatory and antiproliferative activities. It has a higher affinity for sigma receptors compared to other similar compounds, making it a potent agent for research and potential therapeutic applications .

Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
Record name Tocopherol
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
Record name Tocopherol
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Density

0.950 at 25 °C/4 °C
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Mechanism of Action

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy.
Record name Tocopherol
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Color/Form

Slightly viscous, pale yellow oil

CAS No.

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
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Melting Point

2.5-3.5 °C
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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